2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c15-9-7-3-4-11-8(7)12-10(13-9)14-5-1-2-6-14/h1-6H2,(H2,11,12,13,15) |
InChI Key |
RQJBCLMDMVDJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(CCN3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Substitution at Position 2 with Pyrrolidine
The 2-chloro group in intermediates such as 2,4-dichloro-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes nucleophilic aromatic substitution (NAS) with pyrrolidine. A representative protocol involves heating the chlorinated precursor with excess pyrrolidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is typically catalyzed by a base such as potassium carbonate to deprotonate the amine and accelerate substitution. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion, with yields ranging from 50% to 70% depending on steric and electronic factors.
Ketone Formation and Partial Saturation Strategies
The 4(5H)-one group in the target compound is often introduced during the initial cyclization step. For instance, barbituric acid derivatives contribute a pre-existing ketone, as seen in the synthesis of pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones. Alternatively, oxidation of a 4-hydroxyl intermediate using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane can generate the ketone post-cyclization.
The 6,7-dihydro component requires selective hydrogenation of the pyrrole ring. Catalytic hydrogenation with palladium on carbon (Pd/C) under 1–3 atm H₂ at room temperature partially reduces the double bond without over-saturating the aromatic pyrimidine ring. This step is critical to maintaining the compound’s planar geometry for biological activity.
Integrated Synthetic Pathway
A consolidated route to 2-(pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves the following steps:
-
Core Formation : React 6-amino-1,3-dimethyluracil with a dihydrofuran-derived glyoxal and barbituric acid in ethanol/TBAB at 50°C to yield 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one.
-
Chlorination : Treat the core with POCl₃ at 120°C to install chlorine at positions 2 and 4.
-
Pyrrolidine Substitution : React the 2,4-dichloro intermediate with pyrrolidine in DMF/K₂CO₃ at 80°C for 12 hours.
-
Selective Reduction : Hydrogenate the pyrrole ring using Pd/C (5 wt%) under 2 atm H₂ to achieve 6,7-dihydro saturation.
Analytical Validation and Optimization
Key analytical data for intermediates and the final product include:
Optimization focuses on improving substitution efficiency at position 2 by screening solvents (e.g., acetonitrile vs. DMF) and bases (e.g., triethylamine vs. K₂CO₃). Microwave-assisted synthesis at 150°C for 1 hour enhances reaction rates but risks decomposition of heat-sensitive intermediates.
Challenges and Alternative Approaches
A major challenge lies in avoiding over-reduction during the hydrogenation step, which can lead to fully saturated byproducts. Using Lindlar’s catalyst (Pb-poisoned Pd) or lower H₂ pressures (1 atm) mitigates this issue. Alternatively, starting with pre-saturated dihydrofuran derivatives in the MCR avoids post-cyclization reduction but requires specialized starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and characterized for its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant activity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. In vitro assays indicated that certain derivatives exhibited IC50 values lower than that of doxorubicin, a commonly used chemotherapeutic agent .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidine exhibit activity against Bovine Viral Diarrhea Virus (BVDV). The presence of functional groups such as trichloromethyl and chlorine significantly enhanced the antiviral effect .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step processes including cyclization reactions and functional group modifications. The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine ring can lead to enhanced biological activity.
Table 2: Summary of Synthesis Methods
| Method | Yield (%) | Target Compound |
|---|---|---|
| Cascade IMCR/Aza Diels-Alder | 43–57 | Various tris-heterocycles |
| Microwave-assisted synthesis | Varied | Anticancer derivatives |
Case Studies
Several case studies have been published demonstrating the effectiveness of this compound in various applications:
Case Study: Anticancer Screening
A comprehensive study involved synthesizing a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluating their anticancer activity against multiple human cancer cell lines using the MTT assay method. The results showed promising activity with several compounds outperforming standard treatments like doxorubicin in specific cell lines .
Case Study: Antiviral Efficacy
In another investigation focusing on antiviral properties, researchers synthesized derivatives with varied halogen substitutions and tested their efficacy against BVDV. The results indicated that specific substitutions significantly improved the antiviral activity compared to unsubstituted analogs .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Core Scaffold Variations
- 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1220030-37-4): This analog replaces the pyrrolidinyl group with an ethyl substituent. Its molecular formula (C8H11N3O) and lower molecular weight (165.19 g/mol) suggest reduced steric hindrance compared to the target compound.
- 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]-thieno[2,3-d]pyrimidine (Compound 3 in ): This thienopyrimidine derivative incorporates a sulfur atom and a seven-membered cycloheptane ring. The chlorine substituent at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization (e.g., arylaminothienopyrimidines 4a–c) .
Functional Group Modifications
- 2-(3,4-Dihydroxyphenyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (Compound 29 in ): The dihydroxyphenyl group introduces polar hydroxyl moieties, improving water solubility and enabling interactions with metal ions or polar enzyme active sites. This contrasts with the pyrrolidine group’s lipophilic nature in the target compound .
Glycosylated Derivatives (Compounds 14–16 in ):
These analogs feature β-D-glucose or acetylated sugar units, enhancing solubility and bioavailability. Such modifications are absent in the target compound but highlight strategies for optimizing drug-like properties .
Biochemical and Pharmacological Comparisons
Kinase Inhibition Profiles
- Thienopyrimidine Derivatives (): Compounds such as 4a–c act as dual EGFR/VEGFR-2 inhibitors, demonstrating nanomolar IC50 values in anticancer assays. The thieno[2,3-d]pyrimidine core facilitates π-π stacking with kinase ATP-binding sites, while aryl sulfonamide groups enhance selectivity .
- Target Compound: While direct kinase inhibition data are unavailable, the pyrrolo[2,3-d]pyrimidinone scaffold shares structural similarity with purine-based kinase inhibitors (e.g., imatinib). The pyrrolidine group may mimic adenine’s amine interactions, though its larger size could reduce binding efficiency compared to smaller substituents like ethyl .
Physicochemical Properties
*Estimated based on structural analysis.
Biological Activity
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is characterized by the following molecular formula:
- Molecular Formula :
- CAS Number : 1707365-10-3
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit potent antiproliferative effects against various cancer cell lines. The mechanisms include:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. For instance, a derivative showed an IC50 value of 1.6 μM against tubulin polymerization .
- Induction of G2/M Phase Arrest : The compound effectively induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
- Apoptosis Induction : The compound triggers apoptosis through the mitochondrial pathway, enhancing the therapeutic potential against resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that:
- Modifications to the alkynyl chain length significantly affect potency against human colon cancer lines, with optimal derivatives showing GI50 values in the single-digit nanomolar range .
- Substituents on the pyrrolidine ring can enhance solubility and bioavailability, which are essential for therapeutic efficacy.
Anticancer Activity
- Study on Colon Cancer Cells : A study reported that certain derivatives of pyrrolo[2,3-d]pyrimidine exhibited exceptional antiproliferative activity against colon cancer cell lines with GI50 values approaching single-digit nanomolar concentrations. Normal cells displayed significantly less sensitivity to these compounds .
- Resistance to Paclitaxel : Another derivative demonstrated retained potency against paclitaxel-resistant A549 cells, indicating its potential as a treatment option for resistant cancers. The average IC50 was recorded at 13.4 nM across multiple cancer cell lines .
In Vivo Studies
In vivo studies are still limited but suggest promising outcomes for further development. The acceptable microsomal stability observed in certain analogs indicates their suitability for further pharmacokinetic studies and potential clinical applications.
Data Table: Biological Activity Overview
| Compound | Activity Type | IC50 (nM) | Cell Lines Tested | Notes |
|---|---|---|---|---|
| Compound 20 | Antiproliferative | 13.4 | A549 (paclitaxel-resistant) | Strong induction of apoptosis |
| Derivative 1 | Tubulin polymerization | 1.6 | Various cancer lines | Significant disruption of microtubules |
| Derivative 2 | G2/M arrest | N/A | HeLa | Induces mitotic delay |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one?
Answer:
The synthesis typically involves multi-step reactions starting from pyrrole and pyrimidine precursors. A common approach includes:
Cyclization of intermediates : Reacting pyrrolidine-substituted precursors with pyrimidine derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or DMSO).
Functionalization : Introducing the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions.
Purification : Column chromatography or recrystallization to isolate the product.
For example, a structurally similar compound, 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, was synthesized via cyclization of ethyl-substituted intermediates, achieving yields >85% . Adapting this method with pyrrolidine derivatives may require optimizing reaction times and temperatures to account for steric effects.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity. For example, pyrrolo[2,3-d]pyrimidine derivatives in showed distinct aromatic proton shifts at δ 6.8–7.2 ppm and pyrrolidine methylene signals at δ 3.2–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection.
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry (see SHELX programs in for refinement protocols) .
Advanced: How can researchers resolve contradictions in reported biological targets (e.g., kinase selectivity)?
Answer:
Discrepancies in target identification may arise due to off-target effects or assay variability. Methodological solutions include:
Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to kinases like ATR (a reported target for related compounds) .
- Thermal Shift Assays : Confirm target engagement by monitoring protein melting temperature shifts.
Crystallographic Studies : Co-crystallize the compound with the kinase to visualize binding modes (e.g., ’s SHELX software for structure refinement) .
Kinase Profiling Panels : Screen against 100+ kinases to identify selectivity profiles (e.g., Eurofins KinaseProfiler services).
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
To address poor solubility:
- Salt Formation : Use counterions like hydrochloride or phosphate.
- Co-Solvents : Employ Cremophor EL or cyclodextrins in formulations.
- Amorphous Solid Dispersions : Enhance dissolution rates (e.g., ’s amorphous dipotassium salt improved bioavailability) .
Basic: Which in vitro models are suitable for initial bioactivity screening?
Answer:
- Cancer Cell Lines : Test cytotoxicity in A549 (lung) or MCF-7 (breast) cells using MTT assays.
- Enzyme Inhibition Assays : Measure IC50 against purified ATR kinase (see ’s protocol with ATP-competitive assays) .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
Systematic Substitution : Vary substituents at positions 2 (pyrrolidin-1-yl) and 6/7 (dihydro regions) to assess impact on potency.
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against ATR kinase (as in ’s docking studies) .
Biological Validation : Synthesize analogs (e.g., ethyl, morpholino derivatives) and compare IC50 values (see table below).
| Substituent Position | Analog Structure | ATR Kinase IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 2 (Pyrrolidin-1-yl) | Target Compound | 12.5 ± 1.2 | 8.3 |
| 2 (Ethyl) | Compound | 18.9 ± 2.1 | 15.7 |
| 6 (Methyl) | Derivative | 24.3 ± 3.0 | 10.2 |
Advanced: What crystallization challenges arise with this compound, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
